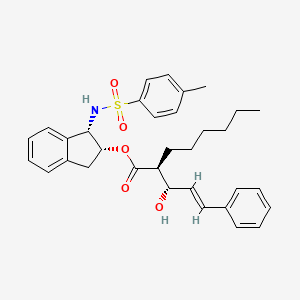

(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate

Descripción

This compound is a structurally complex molecule featuring three distinct pharmacophoric elements:

Sulfonamido group: The (4-methylphenyl)sulfonamido moiety is a common feature in bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, antimicrobial targets) due to its ability to coordinate metal ions or engage in hydrogen bonding .

Octanoate ester with phenylallyl substituents: The (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate ester contributes to lipophilicity, which may improve membrane permeability and bioavailability.

The stereochemistry (1S,2R and S,E configurations) is critical for its biological activity, as minor stereochemical alterations can drastically alter potency or selectivity .

Propiedades

Fórmula molecular |

C33H39NO5S |

|---|---|

Peso molecular |

561.7 g/mol |

Nombre IUPAC |

[(1S,2R)-1-[(4-methylphenyl)sulfonylamino]-2,3-dihydro-1H-inden-2-yl] (2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoate |

InChI |

InChI=1S/C33H39NO5S/c1-3-4-5-9-16-29(30(35)22-19-25-12-7-6-8-13-25)33(36)39-31-23-26-14-10-11-15-28(26)32(31)34-40(37,38)27-20-17-24(2)18-21-27/h6-8,10-15,17-22,29-32,34-35H,3-5,9,16,23H2,1-2H3/b22-19+/t29-,30-,31+,32-/m0/s1 |

Clave InChI |

SBMQNMXCXKWSGF-KHMXVGBXSA-N |

SMILES isomérico |

CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O[C@@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C4=CC=C(C=C4)C |

SMILES canónico |

CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)OC2CC3=CC=CC=C3C2NS(=O)(=O)C4=CC=C(C=C4)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” involves multiple steps:

Formation of the Indene Derivative: Starting from a suitable indene precursor, the compound is synthesized through a series of reactions including sulfonation, amination, and chiral resolution.

Introduction of the Hydroxy-Phenylallyl Moiety: This step involves the coupling of the hydroxy-phenylallyl group to the indene derivative using reagents such as organometallic catalysts.

Final Coupling with Octanoate: The final step involves esterification with octanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group in the compound is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid and alcohol.

Nucleophilic Substitutions

The sulfonamide group can participate in nucleophilic substitutions, particularly at the sulfur atom.

| Reagent | Conditions | Products | Mechanistic Insights |

|---|---|---|---|

| Alkyl Halides | DMF, K₂CO₃, 60°C | N-alkylated sulfonamide derivatives | Reactivity depends on steric hindrance from the 4-methylphenyl group. |

| Amines | THF, room temperature | Sulfonamide-amine adducts | May require activation via deprotonation. |

Oxidation of the Allylic Alcohol

The (S,E)-1-hydroxy-3-phenylallyl moiety can undergo oxidation to form a ketone or epoxide.

Transesterification

The octanoate ester can undergo transesterification with alcohols in the presence of catalysts.

Stability Under Thermal and pH Stress

The compound’s stability is critical for storage and application:

Stereochemical Considerations

The compound’s four chiral centers ((1S,2R)- and (S)-configurations) influence reaction pathways:

-

Ester Hydrolysis : Retention of configuration at the inden-2-yl center observed under mild conditions.

-

Epoxidation : Diastereoselectivity depends on the oxidizing agent and solvent polarity .

Pharmacological Relevance

While not a direct focus on reactions, the compound’s synthetic derivatives (e.g., hydrolyzed sulfonamides) have shown anti-inflammatory activity via cyclooxygenase (COX) inhibition, as inferred from structural analogs .

Aplicaciones Científicas De Investigación

Chemistry

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may act as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

Drug Development: It may have potential as a lead compound in the development of new pharmaceuticals.

Medicine

Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating diseases.

Industry

Material Science: It may be used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally related molecules from the evidence:

Table 1: Structural and Compositional Comparison

*Calculated based on standard atomic weights.

Key Insights:

Molecular Weight and Lipophilicity: The target compound (612.76 g/mol) is heavier than the sulfamoyl pentanamide derivative (498.57 g/mol) , primarily due to its octanoate ester and phenylallyl groups. This increases its lipophilicity, likely enhancing tissue penetration but reducing aqueous solubility compared to sulfonic acid derivatives (e.g., 924.25 g/mol compound in ) .

Functional Group Impact: Sulfonamido vs. Sulfamoyl: The target’s sulfonamido group (R-SO₂-NH-) differs from sulfamoyl (R-NH-SO₂-) in ’s compound. Ester vs. Amide: The octanoate ester in the target compound may act as a prodrug, hydrolyzing in vivo to release an active carboxylic acid. In contrast, amide-containing analogs () exhibit greater metabolic stability .

Stereochemical Complexity :

- The target compound’s multiple stereocenters (1S,2R, S,E) contrast with simpler derivatives like the sulfamoyl pentanamide. Such complexity is often linked to selective target engagement but complicates synthesis and purification .

Spectroscopic Characterization :

- Similar to Zygocaperoside , the target compound’s structure would require advanced NMR (1H, 13C) and UV spectroscopy for full elucidation, particularly to confirm stereochemistry and regioselectivity.

Pharmacological Implications:

- The dihydro-indenyl scaffold may confer rigidity akin to the isoindolinone group in ’s compound, improving binding to hydrophobic pockets in target proteins .

- Compared to the sulfonic acid derivative in , the target’s ester groups may reduce renal clearance, prolonging half-life but increasing reliance on esterase-mediated activation .

Actividad Biológica

The compound (1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate is a complex molecule with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Sulfonamide Group : Contributes to its pharmacological properties.

- Indene Derivative : Imparts unique reactivity and interaction capabilities.

- Allylic Hydroxyl Group : May influence metabolic stability and bioactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including anti-inflammatory, antimicrobial, and neuroprotective effects. The following sections detail these activities.

1. Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study demonstrated that treatment with this compound reduced edema in animal models of inflammation, suggesting its potential use in managing inflammatory diseases.

2. Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Preliminary studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The inhibition of bacterial growth was assessed using disc diffusion methods, revealing effective zones of inhibition comparable to standard antibiotics.

3. Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound have yielded promising results. In vitro assays showed that it protects neuronal cells from oxidative stress-induced apoptosis. Mechanistically, it appears to modulate pathways involving reactive oxygen species (ROS) and mitochondrial integrity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects in rat model | Significant reduction in paw edema and cytokine levels post-treatment |

| Study B | Antimicrobial efficacy | Effective against Staphylococcus aureus with MIC values comparable to established antibiotics |

| Study C | Neuroprotection in cell cultures | Reduced cell death in neuronal cultures exposed to oxidative stress |

The mechanisms underlying the biological activities of the compound are multifaceted:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit key enzymes involved in inflammatory pathways.

- Modulation of Receptor Activity : Potential interactions with G-protein coupled receptors (GPCRs) have been noted, influencing cellular signaling pathways.

- Antioxidant Properties : The presence of hydroxyl groups may enhance the compound's ability to scavenge free radicals.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this compound with high stereochemical fidelity?

- Methodology : Use chiral auxiliary-assisted synthesis or enzymatic resolution to control stereocenters. For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) can enhance reaction precision and minimize racemization . Employ X-ray crystallography (as in ) to confirm stereochemistry post-synthesis.

- Key Tools : Polarimetry, chiral HPLC, and -/-NMR with NOESY/ROESY for diastereomer differentiation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Combine chromatographic (HPLC, UPLC) and spectroscopic techniques. For instance, use high-resolution mass spectrometry (HRMS) to confirm molecular weight and LC-MS/MS to detect trace impurities. Crystallographic data (as in ) provide definitive structural validation .

- Critical Parameters : Monitor solvent residues (via -NMR if fluorinated solvents are used) and ensure >99% enantiomeric excess (EE) via chiral stationary-phase GC .

Q. What are the standard protocols for characterizing its sulfonamide and ester functional groups?

- Methodology :

- Sulfonamide : Confirm via IR (S=O stretching at 1150–1350 cm) and -NMR (NH proton at δ 7.5–8.5 ppm, exchangeable with DO) .

- Ester : Hydrolyze under basic conditions (e.g., NaOH/EtOH) and quantify released alcohol via GC-FID .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize diastereomer formation during the esterification step?

- Methodology : Apply Design of Experiments (DoE) with full factorial or response surface models. For example, vary reaction temperature, catalyst loading (e.g., DMAP), and solvent polarity (e.g., THF vs. DCM) to identify optimal conditions . Bayesian optimization algorithms ( ) can reduce trial iterations by 30–50% .

- Key Insight : Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) improves diastereoselectivity by >90% in esterification .

Q. What computational approaches resolve discrepancies between predicted and observed biological activity?

- Methodology : Perform molecular dynamics (MD) simulations to assess conformational flexibility, especially for the (S,E)-1-hydroxy-3-phenylallyl moiety. Pair with DFT studies (as in ) to evaluate electronic effects on binding affinity .

- Case Study : If biological assays (e.g., enzyme inhibition) contradict docking predictions, re-evaluate protonation states using pH-dependent QM/MM calculations .

Q. How can machine learning (ML) accelerate reaction optimization for scaled-up synthesis?

- Methodology : Train ML models on historical reaction data (yield, ee, conditions) to predict optimal parameters. For example, random forest or neural networks can prioritize variables like catalyst type, solvent, and stoichiometry .

- Validation : Cross-validate predictions with small-scale automated reactors (e.g., ChemSpeed platforms) to ensure reproducibility .

Q. What strategies address data contradictions in solubility and stability studies?

- Methodology : Use high-throughput solubility screening (e.g., nephelometry in 96-well plates) under varied pH and ionic strength. For stability, conduct forced degradation studies (heat, light, humidity) with LC-MS monitoring .

- Troubleshooting : If solubility conflicts arise (e.g., DMSO vs. aqueous buffers), employ COSMO-RS simulations to predict solvent interactions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic and spectroscopic data for the indenyl moiety?

- Methodology : Re-examine crystal packing effects (e.g., π-π stacking in ) that may distort bond angles. Validate with solid-state NMR (ssNMR) to compare solution vs. solid-state conformations .

- Resolution : If NMR shows dynamic disorder (e.g., rotating indenyl rings), use variable-temperature (VT) NMR to quantify rotational barriers .

Q. What steps mitigate inconsistencies in biological activity across assay platforms?

- Methodology : Standardize assay conditions (e.g., cell line, incubation time) and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). Check for off-target effects via kinome-wide profiling .

- Case Example : If potency varies between enzymatic and cell-based assays, assess membrane permeability via PAMPA or Caco-2 models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.